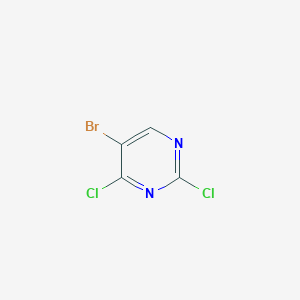

5-Bromo-2,4-dichloropyrimidine

Overview

Description

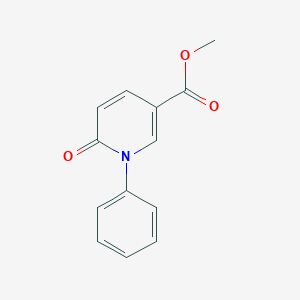

5-Bromo-2,4-dichloropyrimidine (5-BDP) is a synthetic organic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other products. 5-BDP is a versatile building block for the synthesis of complex molecules and can be used in a variety of applications. It is used as a reagent in the synthesis of nucleosides, nucleotides, and other compounds. It is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

Intermediate in Synthesis : It serves as a key intermediate in synthesizing various pyrimidines, dimethyl2-(4-bromophenyl) malonate, and 5-(4-bromophenyl) pyrimidine-4, as reported by Hou et al. (2016) in their study on the synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine (Hou et al., 2016).

Regioselective Displacement Reactions : Doulah et al. (2014) demonstrated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, producing 5-bromo- 2-chloro-6-methylpyrimidin-4-amine (Doulah et al., 2014).

Inhibitory Activity in Cancer Therapy : Munikrishnappa et al. (2016) found that novel bromo-pyrimidine analogs show potent Bcr/Abl kinase inhibitory activity, suggesting potential as an alternative therapy for various cancers (Munikrishnappa et al., 2016).

Synthesis of Novel Fused Tricyclic Heterocycles : Bazazan et al. (2013) synthesized a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives by sequential treatment of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine (Bazazan et al., 2013).

Synthesis of Azo Compounds : Nikpour et al. (2012) reported the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, using 5-bromo-2,4-dichloro-6-(1-methylhydrazino)pyrimidine (Nikpour et al., 2012).

Synthesis of Pyrimidine Derivatives with Anticonvulsant and Antioxidant Activity : Mohana et al. (2013) synthesized pyrimidine derivatives showing promising anticonvulsant and antioxidant activity (Mohana et al., 2013).

Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives : Bakavoli et al. (2006) presented a new method for preparing thiazolo[4,5-d] pyrimidine derivatives from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli et al., 2006).

Safety and Hazards

5-Bromo-2,4-dichloropyrimidine is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store locked up .

Mechanism of Action

Target of Action

5-Bromo-2,4-dichloropyrimidine is primarily used as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets by binding to the GABA B receptors, thereby modulating their activity . This interaction can lead to changes in neuronal excitability and neurotransmission .

Biochemical Pathways

The affected pathways primarily involve the GABAergic system. The downstream effects of modulating GABA B receptors can include changes in neuronal firing rates, synaptic plasticity, and overall neural network activity .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. For instance, in the context of GABA B receptor modulation, the compound could potentially alter neuronal excitability and neurotransmission .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, it is noted that the compound may decompose under high temperatures, producing toxic hydrogen chloride gas . Therefore, it should be handled and stored avoiding high temperatures and strong acidic conditions .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dichloropyrimidine may be employed as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It has been shown to have inhibitory activities against cancer cells in vitro .

Molecular Mechanism

It is known to be involved in the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 29-30 °C (lit.) .

properties

IUPAC Name |

5-bromo-2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKXIUWKPGWBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302656 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36082-50-5 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36082-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36082-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Bromo-2,4-dichloropyrimidine a valuable starting material in organic synthesis, particularly for creating biologically active compounds?

A1: this compound serves as a versatile building block in organic synthesis due to its three halogen atoms, which can be selectively substituted in various chemical reactions. [, ] This allows for the introduction of different functional groups, enabling the creation of diverse chemical structures. This is particularly valuable in medicinal chemistry for synthesizing libraries of compounds with potentially useful biological activities.

Q2: Can you elaborate on the anticonvulsant potential of derivatives derived from this compound and their activity compared to existing treatments?

A2: Researchers investigated the anticonvulsant activity of several novel this compound derivatives using the maximal electroshock seizure (MES) model in rats. [] The study revealed that compound 3b, a specific derivative of this compound, exhibited significant anticonvulsant activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.